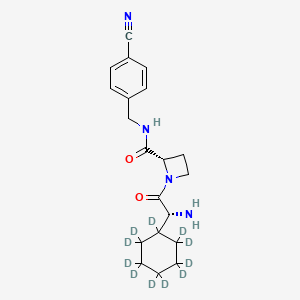

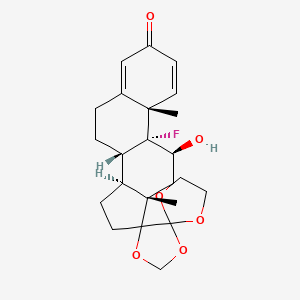

![molecular formula C₈H₁₂O₅ B1146973 (3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one CAS No. 56543-10-3](/img/structure/B1146973.png)

(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one, also known as (3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one, is a useful research compound. Its molecular formula is C₈H₁₂O₅ and its molecular weight is 188.18. The purity is usually 95%.

BenchChem offers high-quality (3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Pharmaceuticals

This compound is renowned as a precursor for antiviral pharmaceuticals like pentafurane and oseltamivir . It orchestrates the inhibition of viral replication to combat influenza and other viral afflictions .

Biomedicine

2,3-O-Isopropylidene-D-lyxonic acid-1,4-lactone holds immense significance in biomedicine . Its formidable antiviral attributes position it as an invaluable asset for pioneering novel therapeutics against viral infections .

Carbohydrate Modification

2,3-O-Isopropylidene-D-lyxonic acid-1,4-lactone is a fluorinated polysaccharide that is synthesized from glycosylation of 1,4-lactone with 2,3-O-isopropylidene D-lyxonic acid .

Aldol Condensations

This compound undergoes Aldol condensations with silyl ketene acetals , which is a key reaction in organic chemistry, often used in the synthesis of complex molecules.

Spiroannulated Carbohydrate Synthesis

It is employed in spiroannulated carbohydrate synthesis , a process that involves the formation of cyclic structures in carbohydrate molecules, enhancing their stability and functionality.

Synthesis of Hydroxylated Indolizidine

Convergent syntheses of a hydroxylated indolizidine have been accomplished using this chiral synthon . Indolizidines are a class of alkaloids that have various biological activities, including antiviral, antitumor, and insecticidal properties.

Synthesis of Carbohydrate Substituted Benzoquinones

This compound is used in the synthesis of carbohydrate substituted benzoquinones , which are compounds with potential anticancer and antioxidant activities.

Synthesis of the Oxazole Segment of Calyculin

The oxazole segment of calyculin, a potent cytotoxic and antifungal agent, has been synthesized using this compound .

properties

IUPAC Name |

(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKFJCWLPPNCN-SRQIZXRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

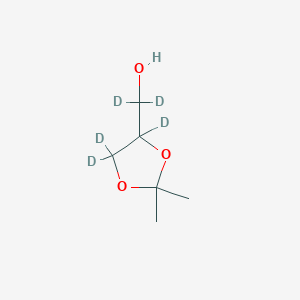

![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2alpha,5alpha)]- (9CI)](/img/no-structure.png)

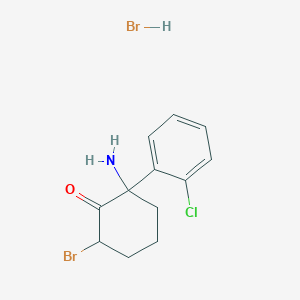

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)